molecular formula C15H18N4O2S B2626767 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2097930-65-7

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2626767
CAS No.: 2097930-65-7
M. Wt: 318.4
InChI Key: MLXQISYGIOSIEY-UHFFFAOYSA-N
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Description

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine carboxamide core linked to a 2,6-dimethylpyrimidine ring via an ether bridge and a thiophene amide group. The presence of these distinct nitrogen- and sulfur-containing heterocycles makes it a valuable scaffold for probing novel biological activities, as similar structures are frequently explored as key pharmacophores in developing therapeutic agents . This compound is furnished exclusively for research applications in laboratory settings. Its primary value lies in its potential as a building block for chemical synthesis or as a candidate for high-throughput screening against various biological targets. Researchers can utilize this chemical to investigate structure-activity relationships (SAR), particularly in the context of heterocyclic chemistry, which is fundamental to more than 90% of new drugs . Specific N-heterocyclic compounds, including pyrimidines and structures containing thiophene and pyrrolidine rings, have demonstrated a wide range of pharmacological activities in scientific studies, such as antiviral , anticancer, and anti-inflammatory effects . Furthermore, hybrid molecules containing pyrimidine rings are of particular interest in GPCR (G-protein coupled receptor) research, where they have been investigated as allosteric modulators for various therapeutic targets . This product is strictly labeled "For Research Use Only." It is not intended for direct diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should adhere to appropriate laboratory safety protocols, including the use of personal protective equipment (PPE).

Properties

IUPAC Name

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-8-13(17-11(2)16-10)21-12-5-6-19(9-12)15(20)18-14-4-3-7-22-14/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXQISYGIOSIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diketone.

    Introduction of the Pyrimidine Moiety: The 2,6-dimethylpyrimidin-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with an intermediate compound containing a leaving group.

    Attachment of the Thiophene Group: The thiophene group is typically introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling and Functionalization: The final step involves coupling the pyrrolidine and pyrimidine intermediates, followed by functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of pyrimidine derivatives in antiviral therapies. Compounds similar to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide have shown promising results against various viral infections. For instance, some pyrimidine-based compounds demonstrated significant inhibitory effects against HIV and other viruses, suggesting that modifications to the pyrimidine structure can enhance antiviral potency .

Cancer Research
The compound's structural features may also contribute to its activity against cancer cells. Pyrrolidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of thiophene and pyrimidine moieties has been linked to enhanced biological activity, making this compound a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Pesticidal Properties
Compounds with similar structures have been evaluated for their insecticidal properties. The presence of the pyrimidine ring is often associated with increased effectiveness against pests. Research indicates that such compounds can disrupt pest metabolism or interfere with their reproductive systems, providing a potential avenue for developing new agrochemicals .

Herbicide Development
In addition to insecticides, there is ongoing research into the herbicidal properties of pyrimidine derivatives. These compounds may act by inhibiting specific enzymes involved in plant growth, thus controlling unwanted vegetation in agricultural settings .

Case Study 1: Antiviral Efficacy

A study published in MDPI examined various pyrimidine derivatives for their antiviral activity against HIV. Among these, compounds structurally related to this compound exhibited EC50 values indicating potent activity against the virus. The study concluded that such modifications could lead to the development of effective antiviral agents .

Case Study 2: Insecticidal Activity

Research conducted by agricultural scientists tested several pyrimidine-based compounds against common agricultural pests. The findings revealed that certain derivatives had an insecticidal effect comparable to established pesticides, suggesting that this compound could be developed into a new class of pest control agents .

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The pyrimidine and thiophene groups might facilitate binding to specific sites on the target molecule, while the pyrrolidine ring could influence the overall conformation and stability of the compound.

Comparison with Similar Compounds

Thiophene-Containing Derivatives

Thiophene-based compounds are widely explored for their bioactivity. highlights several thiophene derivatives with sulfonamide, pyrimidine, and benzothiazole moieties exhibiting potent antiproliferative activity against human breast cancer cells. Key analogs include:

Compound ID Structure (Simplified) IC50 (μM) Comparison to Doxorubicin
26 Thiophene-sulfonamide-thiazole 10.25 ~3× more potent
27 Thiophene-sulfonamide-pyrazole 9.70 ~3× more potent
28 Thiophene-sulfonamide-pyrimidine 9.55 ~3× more potent
29 Thiophene-benzothiazole 9.39 ~3× more potent

Key Observations :

  • The thiophene moiety enhances cellular uptake and target binding, likely due to its hydrophobic and π-π stacking interactions .
  • The target compound’s 2,6-dimethylpyrimidin-4-yloxy group may confer additional steric and electronic effects compared to sulfonamide or benzothiazole substituents.

Pyrrolidine Carboxamide Derivatives

Pyrrolidine carboxamides are privileged scaffolds in medicinal chemistry. describes a structurally distinct analog, (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, which emphasizes the role of substituents on biological activity:

  • Morpholinopyridine and trifluoroethyl groups: These substituents enhance metabolic stability and target affinity (e.g., kinase inhibition) compared to simpler alkyl or aryl groups .
  • Solid-state forms : The patent focuses on polymorphic forms and salts, underscoring the importance of crystallinity and solubility in drug development. The target compound’s 2,6-dimethylpyrimidin-4-yloxy group may similarly influence its solid-state behavior, though experimental data are needed .

Metal Coordination Complexes with Carboxamide Ligands

reports a zinc coordination complex using a pyrrolidine-1-carboxamide ligand.

  • Ligand properties : The carboxamide’s carbonyl and amine groups facilitate metal coordination, which could be exploited for designing metallodrugs or probes. However, the biological implications of such interactions for the target compound remain speculative .
  • Structural insights : X-ray diffraction data reveal planar geometries around the zinc center, suggesting that steric effects from the target compound’s pyrimidinyloxy group might hinder metal binding compared to simpler ligands .

Biological Activity

3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through a review of existing literature.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This is achieved via cyclization reactions using appropriate precursors.
  • Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions are employed to attach the pyrimidine ring to the pyrrolidine scaffold.
  • Attachment of the Thiophenyl Group : This is accomplished through reactions that introduce the thiophenyl moiety to the nitrogen of the pyrrolidine ring.

The detailed reaction conditions and specific reagents can vary based on the synthetic route chosen.

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

The compound interacts with specific molecular targets such as enzymes and receptors, modulating biological pathways. Although the precise molecular interactions remain to be fully elucidated, preliminary studies suggest potential inhibitory effects on key enzymes involved in metabolic pathways.

Antiproliferative Activity

In studies assessing antiproliferative properties, compounds structurally related to this compound have shown promising results against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer models .

Case Studies

Several studies have focused on related compounds to elucidate structure-activity relationships (SAR):

  • DPP-IV Inhibition : Research on pyrrolidine derivatives has revealed potent DPP-IV inhibitors with IC50 values below 100 nM, indicating strong selectivity against closely related enzymes .
  • CNS Activity : Pyrrolidine-containing compounds have been investigated for their central nervous system (CNS) activities, showing potential as therapeutic agents for neurological disorders .

Data Table: Summary of Biological Activities

Activity Type Related Compound IC50 Value (nM) Target/Context
AntiproliferativeSimilar Pyrrolidine DerivativeVariesBreast and Colon Cancer Cell Lines
DPP-IV InhibitionPyrrolidine-based Compounds<100Enzyme Selectivity
CNS ActivityPyrrolidine DerivativesNot SpecifiedNeurological Disorders

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